molecular formula C34H54O4 B1666925 Betulin diacetate CAS No. 1721-69-3

Betulin diacetate

Cat. No.: B1666925
CAS No.: 1721-69-3
M. Wt: 526.8 g/mol
InChI Key: MIROITGPMGDCGI-MQXQNARFSA-N
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Description

Betulin 3,28-diacetate is a triterpene derivative of betulin, a naturally occurring compound found in the bark of birch trees (Betula species). This compound is known for its diverse biological activities, including antiviral, hepatoprotective, and anticancer properties . Its chemical structure is characterized by the presence of two acetate groups attached to the 3 and 28 positions of the betulin molecule.

Mechanism of Action

Target of Action

Betulin diacetate, a derivative of betulin, is a pentacyclic triterpenoid .

Mode of Action

The specific mechanism of action of this compound is still a subject of detailed research . The activity of betulin, from which this compound is derived, has been linked to the induction of the intrinsic pathway of apoptosis . This process occurs with the sparing of non-cancer cells, and the induction of apoptosis can occur under conditions in which standard therapies fail .

Biochemical Pathways

This compound affects various biochemical pathways. It is synthesized by plants through the mevalonic acid pathway or the methylerythritol phosphate pathway . These reactions take place in the cytosol and the plastids of plants, respectively . The compound is involved in the induction of the intrinsic pathway of apoptosis .

Pharmacokinetics

This compound, like other betulin derivatives, is poorly soluble in water . This hydrophobicity, along with its low solubility, hinders its bioavailability . To address these concerns, new betulin derivatives have been synthesized, and drug delivery systems have emerged as a promising solution . These systems include nanoparticles, microparticles, gel-based systems, suspensions, emulsions, and scaffolds .

Result of Action

The result of this compound’s action is primarily seen in its anti-cancer effects . It has demonstrated tumor-related cytotoxicity towards various cancer cell lines . The induction of apoptosis, particularly in cancer cells, is a significant result of its action .

Action Environment

Betulin, from which this compound is derived, is synthesized by plants to protect against adverse environmental factors such as radiation, bacteria, fungi, viruses, and insects . The action, efficacy, and stability of this compound may be influenced by these environmental factors.

Biochemical Analysis

Biochemical Properties

Betulin diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The properties of this compound are determined by the structural features of this class of compounds and their tendency to form dimers, polymorphism, and isomerization .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action of this compound against malignant cells is still a subject of detailed research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betulin 3,28-diacetate is typically synthesized from betulin through an acylation reaction. The process involves heating betulin under reflux with acetic anhydride and acetic acid for 2-5 hours . This reaction results in the formation of betulin 3,28-diacetate. The selective deacetylation of betulin 3,28-diacetate can be achieved using aluminum isopropoxide to obtain betulin 3-acetate .

Industrial Production Methods: Industrial production of betulin 3,28-diacetate involves the extraction of betulin from birch bark, followed by its chemical transformation. The extraction methods include vacuum sublimation, supercritical extraction with carbon dioxide, and extraction with organic solvents . The purified betulin is then subjected to the acylation reaction as described above.

Properties

IUPAC Name

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O4/c1-21(2)24-12-17-34(20-37-22(3)35)19-18-32(8)25(29(24)34)10-11-27-31(7)15-14-28(38-23(4)36)30(5,6)26(31)13-16-33(27,32)9/h24-29H,1,10-20H2,2-9H3/t24-,25+,26-,27+,28-,29+,31-,32+,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIROITGPMGDCGI-MQXQNARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244307
Record name Lup-20(29)-ene-3,28-diol, 3,28-diacetate, (3β)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-69-3
Record name Lup-20(29)-ene-3,28-diol, 3,28-diacetate, (3β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-69-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betulin diacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betulin diacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38876
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Record name Lup-20(29)-ene-3,28-diol, 3,28-diacetate, (3β)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lup-20(29)-ene-3,28-diol, diacetate, (3β)-
Source European Chemicals Agency (ECHA)
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Record name BETULIN DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2YW502S1Q
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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